molecular formula C6H8O4 B046262 Methyl 4-oxotetrahydrofuran-3-carboxylate CAS No. 57595-23-0

Methyl 4-oxotetrahydrofuran-3-carboxylate

Cat. No.: B046262
CAS No.: 57595-23-0
M. Wt: 144.12 g/mol
InChI Key: FCUDJBUBWCJOLK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-oxotetrahydrofuran-3-carboxylate can be synthesized through various methods. One common synthetic route involves the reaction of ethyl 2-chloro-3-oxobutanoate with malonic acid dinitrile in the presence of sodium ethoxide . Another method involves the condensation of acetylacetone with ethyl bromopyruvate, followed by cyclization and aromatization to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations .

Scientific Research Applications

Chemical Properties and Structure

MOTC has the molecular formula C6H8O4C_6H_8O_4 and a molecular weight of 144.13 g/mol. It features a tetrahydrofuran ring with a ketone group at position 4 and a carboxylate group at position 3. This unique structure contributes to its reactivity and versatility in organic synthesis.

Chemistry

  • Building Block for Synthesis : MOTC is utilized as a key intermediate in synthesizing complex organic molecules, including natural products and pharmaceuticals. Its cyclic structure allows for various chemical transformations, enabling the construction of intricate molecular frameworks.

Biology

  • Enzyme-Catalyzed Reactions : The compound is studied for its role as a substrate in enzyme-catalyzed reactions, providing insights into metabolic pathways and enzyme mechanisms.
  • Antitumor Activity : Research indicates that MOTC derivatives exhibit significant cytotoxic effects against various cancer cell lines, suggesting potential therapeutic applications in oncology .

Medicine

  • Pharmaceutical Intermediates : MOTC serves as an intermediate in synthesizing pharmaceutical compounds, particularly in developing fused-pyrimidine derivatives, which have shown promise in drug discovery .

Industry

  • Agrochemicals and Specialty Chemicals : The compound is employed in producing agrochemicals and specialty chemicals due to its unique chemical properties.

MOTC's biological activity is primarily attributed to its interaction with specific enzymes and metabolic pathways. It acts as a substrate for various enzymes, leading to the formation of biologically active intermediates. Some notable findings include:

Antitumor Activity

Recent studies have demonstrated the antitumor potential of MOTC derivatives:

CompoundCell LineIC50 (μmol/mL)
IIIaHL-6012.11
IIIbHL-603.24
IVaHL-602.80
TemozolomideHL-60>80

These results indicate that derivatives of MOTC may exhibit enhanced antitumor activity compared to standard treatments like temozolomide.

Enzyme Inhibition

MOTC has been studied for its role as an inhibitor of fatty acid synthase (FASN), crucial in various cancer models. Compounds similar to MOTC have been shown to decrease mitochondrial function and increase oxidative stress in cells, indicating their potential use in targeting metabolic pathways in cancer therapy .

Study on Antitumor Effects

A study investigated the effects of MOTC-related compounds on human solid tumor cell lines, revealing that esters derived from MOTC exhibited more potent antitumor activity than amides or standard chemotherapy agents.

Mitochondrial Function Research

Another study examined the impact of MOTC-like compounds on mitochondrial function, demonstrating that they could impair cellular viability through oxidative stress mechanisms.

Mechanism of Action

Biological Activity

Methyl 4-oxotetrahydrofuran-3-carboxylate (MOTC) is a chemical compound known for its unique structure and biological properties. With the molecular formula C₆H₈O₄ and a molecular weight of 144.13 g/mol, this compound features a tetrahydrofuran ring that incorporates a ketone group and a carboxylate group, making it a versatile building block in organic synthesis and medicinal chemistry.

MOTC can be synthesized through various methods, including:

  • Reaction of Ethyl 2-Chloro-3-Oxobutanoate with Malonic Acid Dinitrile : This method utilizes sodium ethoxide as a catalyst to facilitate the reaction.
  • Industrial Production : Large-scale synthesis often employs continuous flow reactors to optimize yield and purity, controlling parameters such as temperature and pressure.

The biological activity of MOTC is attributed to its interaction with specific enzymes and metabolic pathways. It acts as a substrate for various enzymes, leading to the formation of biologically active intermediates. This capability positions it as a potential candidate for therapeutic applications, particularly in cancer treatment.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds related to MOTC. For example, research on similar compounds has shown significant cytotoxic effects against various cancer cell lines. The IC50 values for certain derivatives have been reported as follows:

CompoundCell LineIC50 (μmol/mL)
IIIaHL-6012.11
IIIbHL-603.24
IVaHL-602.80
TemozolomideHL-60>80

These findings suggest that MOTC derivatives may exhibit enhanced antitumor activity compared to standard treatments like temozolomide .

Enzyme Inhibition

MOTC has also been studied for its role as an inhibitor of fatty acid synthase (FASN), which is crucial in various cancer models. Compounds similar to MOTC have been shown to decrease mitochondrial function and increase oxidative stress in cells, indicating their potential use in targeting metabolic pathways in cancer therapy .

Case Studies

  • Study on Antitumor Effects : A study investigated the effects of MOTC-related compounds on human solid tumor cell lines, revealing that esters derived from MOTC exhibited more potent antitumor activity than amides or standard chemotherapy agents .
  • Mitochondrial Function Research : Another study examined the impact of MOTC-like compounds on mitochondrial function, demonstrating that they could impair cellular viability through oxidative stress mechanisms .

Properties

IUPAC Name

methyl 4-oxooxolane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O4/c1-9-6(8)4-2-10-3-5(4)7/h4H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCUDJBUBWCJOLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1COCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50562789
Record name Methyl 4-oxooxolane-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50562789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57595-23-0
Record name Methyl 4-oxooxolane-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50562789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 4-oxooxolane-3-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a suspension of NaH (6.66 g, 166.5 mmol) in ether (500 mL) add methyl glycolate (15.0 g, 166.5 mmol) drop wise. Stir the reaction until evolution of H2 gas ceases. Concentrate and dissolve the solid in DMSO (300 mL). Cool the reaction to 0° C. and add methyl acrylate (16.6 mL, 183.17 mmol) drop wise. Warm the reaction to room temperature and stir overnight. Acidify the reaction with 10% HCl and extract with ether (3×). Combine organic extracts and wash with brine. Dry the organic solution (Na2SO4), filter, and concentrate in vacuo. Purify by flash chromatography (250 g SiO2, 40 mL/min, 0-50% ethyl acetate/hexane for 20 minutes and then 50% ethyl acetate/hexane for 13 minutes) to yield 4-oxo-tetrahydro-furan-3-carboxylic acid methyl ester 4a (12.9 g, 89.2 mmol, 54%) as a colorless oil. 1H NMR (δ, 400 MHz, CDCl3): 4.50 (dd, 1H, J=8.4, 9.6 Hz), 4.46 (dd, 1H, J=8.4, 9.6 Hz), 4.05 (d, 1H, J=16.8 Hz), 3.79, (s, 3H), 3.97 (d, 1H, J=16.8, Hz), 3.54 (t, 1H, J=8.4 Hz). MS calcd. 144; found (EI) 144.
Name
Quantity
6.66 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two
Quantity
16.6 mL
Type
reactant
Reaction Step Three
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Quantity
0 (± 1) mol
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reactant
Reaction Step Four
Name
ethyl acetate hexane
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0 (± 1) mol
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solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

To a suspension of Nail (6.66 g, 166.5 mmol) in ether (500 mL) add methyl glycolate (15.0 g, 166.5 mmol) drop wise. Stir the reaction until evolution of H2 gas ceases. Concentrate and dissolve the solid in DMSO (300 mL). Cool the reaction to 0° C. and add methyl acrylate (16.6 mL, 183.17 mmol) drop wise. Warm the reaction to room temperature and stir overnight. Acidify the reaction with 10% HCl and extract with ether (3×). Combine organic extracts and wash with brine. Dry the organic solution (Na2SO4), filter, and concentrate in vacuo. Purify by flash chromatography (250 g SiO2, 40 mL/min, 0-50% ethyl acetate/hexane for 20 minutes and then 50% ethyl acetate/hexane for 13 minutes) to yield 4-oxo-tetrahydro-furan-3-carboxylic acid methyl ester 4a (12.9 g, 89.2 mmol, 54%) as a colorless oil. 1H NMR (δ, 400 MHz, CDCl3): 4.50 (dd. 1H, J=8.4, 9.6 Hz), 4.46 (dd, 1H, J=8.4, 9.6 Hz), 4.05 (d, 1H, J =16.8 Hz), 3.79, (s, 3H), 3.97 (d, 1H, J=16.8, Hz), 3.54 (t, 1H, J=8.4 Hz). MS calcd. 144; found (EI) 144.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
16.6 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
ethyl acetate hexane
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0 (± 1) mol
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reactant
Reaction Step Four
Name
Quantity
500 mL
Type
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Reaction Step Five

Synthesis routes and methods III

Procedure details

55% Sodium hydride (1.9 g) was suspended in tetrahydrofuran (30 ml), and a solution of methyl glycolate (3.6 g) in tetrahydrofuran (10 ml) was added dropwise over 10 minutes. After stirring at room temperature for 30 minutes, the solvent was evaporated to give a colorless solid. This was suspended in dimethyl sulfoxide (20 ml), and methyl acrylate (4.3 ml) was added under ice-cooling. The mixture was stirred at the same temperature for 15 minutes and then stirred at room temperature for 45 minutes. The reaction solution was poured into a 5% aqueous sulfuric acid solution (50 ml), followed by extraction with ethyl acetate. The organic layer was washed with brine and then dried over anhydrous sodium sulfate, and the solvent was evaporated. The residue was purified by silica gel column chromatography (developed with ethyl acetate-hexane) to give the title compound (3.0 g) as a colorless solid.
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
3.6 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
4.3 mL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
reactant
Reaction Step Four
Quantity
30 mL
Type
solvent
Reaction Step Five
Quantity
20 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods IV

Procedure details

To a stirred slurry of sodium hydride (1.67 g, 60% in mineral oil, 44.0 mmol) in dried ether was added with ethyl glycolate, dropwise over 15 minutes. The reaction was warmed up to room temperature for 30 min while stirring and concentrated in vacuo to provide white solid. The solid was treated with methyl acrylate (4.16 g, 49 mmol) in DMSO (20 mL) at 0° C. for 15 minutes and room temperature for 45 minutes. The mixture was poured into 5% H2SO4 and extracted with ethyl acetate. Organic layer was washed with brine, dried over Mg2SO4 and concentrated to give 4-oxo-tetrahydro-furan-3-carboxylic acid methyl ester as a colorless oil.
Quantity
1.67 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
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Reaction Step One
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0 (± 1) mol
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Reaction Step One
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4.16 g
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20 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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